N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide
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Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C21H19N3O3S3 and its molecular weight is 457.58. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on rhodanine-3-acetic acid derivatives, a class of compounds structurally related to the queried molecule, demonstrated antimicrobial properties against a variety of bacterial, mycobacterial, and fungal pathogens. One study found that these derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017). Similarly, the synthesis and evaluation of thiazole and its fused derivatives revealed antimicrobial activities against bacterial and fungal isolates, showcasing the versatility of thiazolidinone and thiazole compounds in addressing microbial resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Activity
Another aspect of research on related compounds involves their anticancer potential. A study on thiazolidinone derivatives characterized them as promising compounds for anticancer activity, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014). Additionally, compounds with a thiazole core have been identified for their antitumor activity, with some derivatives showing effectiveness against human breast carcinoma cell lines (Al-Saleem, El-Shenawy, Abd El-Moneim, & El-Sayed, 2018).
Anti-inflammatory and Analgesic Activities
Compounds structurally similar to the query molecule have been investigated for their anti-inflammatory and analgesic activities. A notable study synthesized novel derivatives exhibiting significant anti-inflammatory activity, suggesting the potential of thiazolidinone frameworks in developing non-steroidal anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antioxidant Activity
Derivatives of thiazolidinone and related structures have also been assessed for their antioxidant properties. Some compounds demonstrated comparable antioxidant activity to ascorbic acid, indicating their potential as protective agents against oxidative stress (Attimarad, Khedr, & Aldhubiab, 2017).
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)28)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRSWPFCHXVHKX-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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